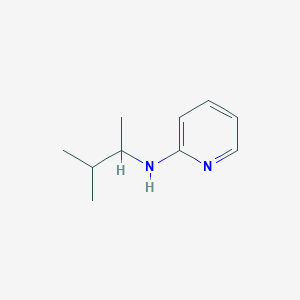
N-(3-methylbutan-2-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylbutan-2-yl)pyridin-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
N-(3-methylbutan-2-yl)pyridin-2-amine is primarily recognized for its potential in drug discovery . Its structure allows it to act as a scaffold for synthesizing novel drug candidates targeting various diseases, including neurodegenerative disorders and inflammatory conditions. The compound's ability to interact with biological targets such as receptors and enzymes involved in neurotransmission is under investigation, highlighting its therapeutic potential.
Case Studies in Drug Development
- Neurotransmitter Modulation : Initial studies suggest that this compound may influence neurotransmitter pathways. Research is ongoing to elucidate its mechanism of action and potential efficacy in treating neurological disorders.
- Anti-inflammatory Properties : There are indications that this compound could modulate inflammatory responses, making it a candidate for developing anti-inflammatory medications. Further research is necessary to confirm these effects and understand the underlying mechanisms.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis due to its unique amine functionality. It can be used to create various derivatives that may exhibit enhanced biological activities or novel properties. The synthesis typically involves multi-step reactions, which can lead to the formation of more complex molecules .
Research on the interaction of this compound with various biological targets has been initiated. Understanding these interactions is crucial for elucidating the compound's pharmacological profile and therapeutic applications. Studies focus on its binding affinity with specific receptors, which can provide insights into its potential use as a drug candidate .
Toxicological Studies
As part of the drug development process, toxicological assessments are essential for evaluating the safety profile of this compound. Preliminary studies indicate that it has a favorable safety margin, but comprehensive toxicological evaluations are necessary to establish its viability as a therapeutic agent.
Propiedades
Número CAS |
111098-37-4 |
|---|---|
Fórmula molecular |
C10H16N2 |
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
N-(3-methylbutan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H16N2/c1-8(2)9(3)12-10-6-4-5-7-11-10/h4-9H,1-3H3,(H,11,12) |
Clave InChI |
QJNLADYTFCDDJH-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)NC1=CC=CC=N1 |
SMILES canónico |
CC(C)C(C)NC1=CC=CC=N1 |
Sinónimos |
N-(1,2-Dimethylpropyl)-2-pyridinamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















